molecular formula C11H13ClO3 B1344774 3-(3-Chloropropoxy)-4-methoxybenzaldehyde CAS No. 929683-54-5

3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Cat. No.: B1344774
CAS No.: 929683-54-5
M. Wt: 228.67 g/mol
InChI Key: GXFIBIUATIMWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloropropoxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the fourth position and a chloropropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

4-Methoxybenzaldehyde+3-ChloropropanolK2CO3This compound\text{4-Methoxybenzaldehyde} + \text{3-Chloropropanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} 4-Methoxybenzaldehyde+3-ChloropropanolK2​CO3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-(3-Chloropropoxy)-4-methoxybenzoic acid.

    Reduction: 3-(3-Chloropropoxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloropropoxy)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The methoxy and chloropropoxy groups can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the chloropropoxy group, making it less versatile in substitution reactions.

    3-(3-Chloropropoxy)acetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity.

    3-(3-Chloropropoxy)benzoic acid: The carboxylic acid group alters its chemical properties and applications.

Uniqueness

3-(3-Chloropropoxy)-4-methoxybenzaldehyde is unique due to the combination of functional groups it possesses. The presence of both the methoxy and chloropropoxy groups on the benzene ring provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-chloropropoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFIBIUATIMWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929683-54-5
Record name 3-(3-chloropropoxy)-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(3-chloropropoxy)benzaldehyde, 3-(3-chloropropoxy)-4-methoxybenzaldehyde and 4-(3-chloropropoxy)-3-methoxybenzaldehyde were prepared using corresponding aldehydes such as salicylaldehyde, isovanillin and vanillin. 3-(2-chloroethoxy)-benzaldehyde was prepared by treating 3-hydroxybenzaldehyde with 1-bromo-2-chloroethane using the similar method described above.
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloropropoxy)-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-Chloropropoxy)-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(3-Chloropropoxy)-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(3-Chloropropoxy)-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(3-Chloropropoxy)-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.